Metrizoic Acid: A Technical Guide to its Chemical Properties and Structure
Metrizoic Acid: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metrizoic acid is an organic compound that was historically used as a radiographic contrast medium.[1][2] As a tri-iodinated benzoic acid derivative, its high electron density allowed for the opacification of blood vessels and the urinary tract during X-ray imaging procedures such as angiography and urography.[1][2] Although its use has been largely discontinued in favor of lower osmolality contrast agents due to a higher risk of allergic reactions, a thorough understanding of its chemical properties and structure remains pertinent for researchers in toxicology, pharmacology, and the development of new diagnostic agents.[2] This technical guide provides an in-depth overview of the core chemical and structural characteristics of metrizoic acid.
Chemical Structure and Identification
Metrizoic acid, chemically known as 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, is a substituted aromatic carboxylic acid. The core of the molecule is a benzene ring, heavily substituted with three iodine atoms, a carboxylic acid group, an acetamido group, and an N-methylacetamido group.
Table 1: Chemical Identification of Metrizoic Acid
| Identifier | Value |
| IUPAC Name | 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |
| CAS Number | 1949-45-7 |
| Molecular Formula | C12H11I3N2O4 |
| SMILES | CC(=O)NC1=C(I)C(=C(I)C(=C1I)N(C)C(=O)C)C(=O)O |
| InChI Key | GGGDNPWHMNJRFN-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of metrizoic acid are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Physicochemical Properties of Metrizoic Acid
| Property | Value | Source |
| Molecular Weight | 627.94 g/mol | |
| Melting Point | 281-282 °C | |
| pKa (Strongest Acidic) | 2.16 (Predicted) | |
| logP | 2.18 (ALOGPS) | |
| Water Solubility | 0.0877 mg/mL (ALOGPS) | |
| Solubility in DMSO | ≥24.33 mg/mL | |
| Appearance | Solid powder |
Synthesis and Purification
The synthesis of metrizoic acid involves a multi-step process starting from 3,5-diacetamidobenzoic acid. While detailed, contemporary protocols are not widely available due to its discontinued use, historical patents outline the general synthetic route.
Experimental Protocol: Synthesis of a Key Intermediate (3-acetamido-5-amino-2,4,6-triiodobenzoic acid)
This protocol is adapted from patent literature and describes the synthesis of a key precursor to metrizoic acid.
Materials:
-
3,5-diacetamidobenzoic acid
-
Hydrochloric acid (2N)
-
Sodium iodide dichloride (NaICl2) solution (3.7M)
-
Sodium metabisulfite (Na2S2O5)
-
Sodium hydroxide solution
-
Water
Procedure:
-
A solution of 3,5-diacetamidobenzoic acid is prepared.
-
The solution is diluted with 2N hydrochloric acid and a 3.7M NaICl2 solution.
-
The reaction mixture is heated to approximately 86°C and maintained at this temperature for 2 hours with vigorous stirring to facilitate the tri-iodination of the benzene ring.
-
After cooling to room temperature, any excess iodine chloride is reduced by the addition of sodium metabisulfite.
-
The precipitated 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is collected by filtration and washed with water.
-
The crude product is then suspended in water and dissolved by the addition of a sodium hydroxide solution to a pH of about 9 for further purification.
The final steps to metrizoic acid involve N-alkylation (methylation) of the amino group followed by acetylation, as described in British Patent Specification No. 973,881.
Analytical Characterization
The identity and purity of metrizoic acid are typically confirmed using a combination of chromatographic and spectroscopic techniques. Certificates of Analysis for commercially available research-grade metrizoic acid indicate the use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Quality Control Analysis of Metrizoic Acid
The following outlines a general workflow for the quality control of a metrizoic acid sample.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Principle: Reversed-phase HPLC is a suitable method for determining the purity of metrizoic acid and detecting any related impurities.
-
Column: A C18 column (e.g., Zorbax SB-CN, 250 x 4.6 mm, 5 µm) can be used.
-
Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., phosphate buffer, pH 2.7-3.5) and an organic solvent like acetonitrile is typically employed.
-
Detection: UV detection at a wavelength where the molecule exhibits strong absorbance, likely around 233 nm, would be appropriate.
-
Sample Preparation: A stock solution of metrizoic acid is prepared in a suitable solvent such as DMSO or the mobile phase.
-
Analysis: The retention time of the main peak corresponding to metrizoic acid is recorded, and the peak area is used to calculate the purity relative to any impurity peaks.
2. Mass Spectrometry (MS) for Molecular Weight Confirmation:
-
Principle: Mass spectrometry is used to confirm the molecular weight of metrizoic acid.
-
Technique: Electrospray ionization (ESI) coupled with a mass analyzer is a common technique.
-
Sample Preparation: The sample is typically introduced dissolved in a suitable solvent.
-
Analysis: The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 628.8. Fragmentation patterns can also provide structural information.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the overall structure.
-
Solvent: A deuterated solvent in which metrizoic acid is soluble, such as DMSO-d6, would be used.
-
Analysis: The resulting spectrum would show characteristic peaks for the aromatic proton, the methyl groups of the acetamido and N-methylacetamido functions, and the N-H proton. The chemical shifts, integration, and coupling patterns of these signals must be consistent with the known structure of metrizoic acid.
4. Infrared (IR) Spectroscopy for Functional Group Identification:
-
Principle: IR spectroscopy is used to identify the presence of key functional groups.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an ATR accessory.
-
Analysis: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and amide groups, the N-H bend of the amide, and C-H stretches of the methyl groups.
Signaling Pathways and Biological Activity
As a diagnostic agent, metrizoic acid is not designed to interact with specific signaling pathways in the same manner as a therapeutic drug. Its mechanism of action is based on its physical property of X-ray attenuation. The biological effects observed are primarily related to its high osmolality, which can lead to adverse reactions. There is no evidence in the reviewed literature to suggest that metrizoic acid has a specific intended effect on cellular signaling pathways.
Visualizations
